leukotriene E4
leukotriene E4
Leukotriene E4 is a leukotriene that is (7E,9E,11Z,14Z)-icosa-7,9,11,14-tetraenoic acid substituted by a hydroxy group at position 5 (5S) and an L-cystein-S-yl group at position 6 (6R). It is a leukotriene, an amino dicarboxylic acid, a secondary alcohol, a L-cysteine thioether and a non-proteinogenic L-alpha-amino acid. It is functionally related to an icosa-7,9,11,14-tetraenoic acid. It is a conjugate acid of a leukotriene E4(1-).
leukotriene E4 is a natural product found in Homo sapiens with data available.
Leukotriene E4 is the final and most stable product of the pathway where 5-lipoxygenase converts arachidonic acid to cysteinyl leukotrienes, with inflammatory activity. Because of its inherent stability, leukotriene E4 is used as a marker for leukotriene production.
A biologically active principle of SRS-A that is formed from LEUKOTRIENE D4 via a peptidase reaction that removes the glycine residue. The biological actions of LTE4 are similar to LTC4 and LTD4. (From Dictionary of Prostaglandins and Related Compounds, 1990)
leukotriene E4 is a natural product found in Homo sapiens with data available.
Leukotriene E4 is the final and most stable product of the pathway where 5-lipoxygenase converts arachidonic acid to cysteinyl leukotrienes, with inflammatory activity. Because of its inherent stability, leukotriene E4 is used as a marker for leukotriene production.
A biologically active principle of SRS-A that is formed from LEUKOTRIENE D4 via a peptidase reaction that removes the glycine residue. The biological actions of LTE4 are similar to LTC4 and LTD4. (From Dictionary of Prostaglandins and Related Compounds, 1990)
Brand Name:
Vulcanchem
CAS No.:
75715-89-8
VCID:
VC20808665
InChI:
InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1
SMILES:
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N
Molecular Formula:
C23H37NO5S
Molecular Weight:
439.6 g/mol
leukotriene E4
CAS No.: 75715-89-8
Cat. No.: VC20808665
Molecular Formula: C23H37NO5S
Molecular Weight: 439.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Leukotriene E4 is a leukotriene that is (7E,9E,11Z,14Z)-icosa-7,9,11,14-tetraenoic acid substituted by a hydroxy group at position 5 (5S) and an L-cystein-S-yl group at position 6 (6R). It is a leukotriene, an amino dicarboxylic acid, a secondary alcohol, a L-cysteine thioether and a non-proteinogenic L-alpha-amino acid. It is functionally related to an icosa-7,9,11,14-tetraenoic acid. It is a conjugate acid of a leukotriene E4(1-). leukotriene E4 is a natural product found in Homo sapiens with data available. Leukotriene E4 is the final and most stable product of the pathway where 5-lipoxygenase converts arachidonic acid to cysteinyl leukotrienes, with inflammatory activity. Because of its inherent stability, leukotriene E4 is used as a marker for leukotriene production. A biologically active principle of SRS-A that is formed from LEUKOTRIENE D4 via a peptidase reaction that removes the glycine residue. The biological actions of LTE4 are similar to LTC4 and LTD4. (From Dictionary of Prostaglandins and Related Compounds, 1990) |
|---|---|
| CAS No. | 75715-89-8 |
| Molecular Formula | C23H37NO5S |
| Molecular Weight | 439.6 g/mol |
| IUPAC Name | (5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
| Standard InChI | InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1 |
| Standard InChI Key | OTZRAYGBFWZKMX-FRFVZSDQSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N |
| SMILES | CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |
| Canonical SMILES | CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |
| Appearance | Assay:≥97%A solution in ethanol |
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